molecular formula C12H12N2O3 B1217833 (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide CAS No. 74782-23-3

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide

Cat. No.: B1217833
CAS No.: 74782-23-3
M. Wt: 232.23 g/mol
InChI Key: WFVUIONFJOAYPK-SDNWHVSQSA-N
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Description

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide, also known as (Z)-1,3-dioxolan-2-ylmethoxyimino (phenyl)acetonitrile, is a synthetic compound primarily used as a herbicide safener. It is designed to protect crops from the phytotoxic effects of certain herbicides, particularly metolachlor. This compound stimulates herbicide metabolism by inducing glutathione S-transferase, which helps in detoxifying the herbicide within the plant .

Biochemical Analysis

Biochemical Properties

Oxabetrinil plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to protect plants, such as sorghum, from the adverse effects of herbicides like metolachlor and excess manganese ions. Oxabetrinil influences the biosynthesis of gibberellin precursors, particularly ent-kaurene, which is essential for plant growth and development . The interaction between oxabetrinil and these biomolecules helps mitigate the stress induced by herbicides and acid soil conditions.

Cellular Effects

Oxabetrinil affects various types of cells and cellular processes. In plants, it enhances tolerance to herbicides and environmental stressors by modulating cell signaling pathways, gene expression, and cellular metabolism. Oxabetrinil’s influence on gibberellin precursor biosynthesis leads to improved growth and development in treated plants . Additionally, oxabetrinil’s protective effects are observed in the cellular compartments and tissues where it mitigates the impact of herbicides and excess manganese ions.

Molecular Mechanism

The molecular mechanism of oxabetrinil involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Oxabetrinil binds to enzymes involved in gibberellin precursor biosynthesis, such as ent-kaurene synthase, thereby enhancing the production of gibberellins . This interaction helps counteract the inhibitory effects of herbicides and environmental stressors on plant growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxabetrinil change over time Studies have shown that oxabetrinil remains stable and effective in protecting plants from herbicide-induced stress for extended periodsOxabetrinil’s stability and protective effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of oxabetrinil vary with different dosages in animal models. While oxabetrinil is primarily used in plant systems, its impact on animal models has been studied to understand its safety and potential adverse effects. At low doses, oxabetrinil does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including alterations in metabolic processes and potential toxicity .

Metabolic Pathways

Oxabetrinil is involved in metabolic pathways related to gibberellin precursor biosynthesis. It interacts with enzymes such as ent-kaurene synthase, enhancing the production of gibberellins . This interaction influences metabolic flux and metabolite levels, contributing to the overall growth and development of treated plants.

Transport and Distribution

Oxabetrinil is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation in plant tissues are crucial for its protective effects against herbicides and environmental stressors. Oxabetrinil’s transport and distribution mechanisms ensure its effective action in mitigating stress-induced damage .

Subcellular Localization

The subcellular localization of oxabetrinil is essential for its activity and function. Oxabetrinil is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications. Its presence in these compartments ensures its interaction with enzymes and other biomolecules involved in gibberellin precursor biosynthesis, thereby enhancing plant growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide can be synthesized through a multi-step process involving the reaction of benzeneacetonitrile with 1,3-dioxolane. The key steps include:

Industrial Production Methods

Industrial production of oxabetrinil follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Cyprosulfamide: Another herbicide safener used to protect crops from the phytotoxic effects of herbicides.

    Isoxadifen-ethyl: A safener that enhances the tolerance of crops to herbicides.

    Fenclorim: Used as a safener for rice crops.

Uniqueness of (E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide

This compound is unique in its ability to induce glutathione S-transferase specifically in certain crops like sorghum, providing targeted protection against metolachlor. Its chemical structure, featuring a dioxolane ring, distinguishes it from other safeners .

Properties

CAS No.

74782-23-3

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide

InChI

InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11+

InChI Key

WFVUIONFJOAYPK-SDNWHVSQSA-N

SMILES

C1COC(O1)CON=C(C#N)C2=CC=CC=C2

Isomeric SMILES

C1COC(O1)CO/N=C(\C#N)/C2=CC=CC=C2

Canonical SMILES

C1COC(O1)CON=C(C#N)C2=CC=CC=C2

Key on ui other cas no.

74782-23-3

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Synonyms

oxabetrinil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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